Sodium triethylborohydride

Catalog No.
S1520953
CAS No.
17979-81-6
M.F
C6H15BNa
M. Wt
120.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium triethylborohydride

CAS Number

17979-81-6

Product Name

Sodium triethylborohydride

Molecular Formula

C6H15BNa

Molecular Weight

120.99 g/mol

InChI

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1

InChI Key

UKYGKELSBAWRAN-UHFFFAOYSA-N

SMILES

[B-](CC)(CC)CC.[Na+]

Canonical SMILES

[B-](CC)(CC)CC.[Na+]

Isomeric SMILES

[B-](CC)(CC)CC.[Na+]

The exact mass of the compound Sodium triethylborohydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium triethylborohydride, CAS 17979-81-6, is a powerful and sterically hindered nucleophilic hydride reagent. As a member of the trialkylborohydride class, it offers significantly greater reactivity than common borohydrides like sodium borohydride (NaBH₄) for challenging reductions of ketones, aldehydes, and other functional groups. Its distinct characteristics, including its typical formulation in toluene, differentiate it from its lithium analog and other standard hydrides, making it a strategic choice for specific process conditions and synthetic goals.

Direct substitution of Sodium triethylborohydride with simpler reagents like Sodium borohydride (NaBH₄) or even Lithium borohydride (LiBH₄) often leads to process failure or undesirable outcomes. NaBH₄ lacks the potency to reduce sterically congested ketones or challenging substrates that NaBH(C₂H₅)₃ reduces efficiently. Furthermore, the steric bulk of the triethylborohydride anion imparts a unique stereoselectivity profile in the reduction of cyclic ketones that cannot be replicated by the smaller, less hindered BH₄⁻ anion. The choice of cation (Na⁺ vs. Li⁺) and the standard solvent (toluene vs. THF) also have significant implications for solubility, thermal behavior, and compatibility with specific reaction pathways, making these reagents functionally non-interchangeable for optimized processes.

Process Compatibility Advantage: Formulation in Aromatic Hydrocarbon Solvents

Sodium triethylborohydride is commercially supplied as a solution in toluene, an aromatic hydrocarbon. In contrast, its direct analog, Lithium triethylborohydride (Super-Hydride®), is typically supplied in tetrahydrofuran (THF), an ether-based solvent. This fundamental difference in solvent is a critical procurement consideration. Processes sensitive to ethers, those requiring higher boiling points for thermal control, or syntheses where aromatic solvents offer superior solubility for substrates can only be served by the sodium variant.

Evidence DimensionStandard Commercial Solvent
Target Compound DataToluene
Comparator Or BaselineLithium triethylborohydride (Super-Hydride®): Tetrahydrofuran (THF)
Quantified DifferenceQualitative but absolute difference in solvent class (Aromatic Hydrocarbon vs. Ether)
ConditionsStandard commercial product formulation.

This allows for process integration where ethereal solvents are undesirable due to reactivity, solubility constraints, or downstream purification challenges.

Superior Stereocontrol in Hindered Systems vs. Common Borohydrides

The steric bulk of the triethylborohydride anion dictates a high degree of stereoselectivity in the reduction of substituted cyclic ketones, favoring attack from the less hindered face. For the sterically demanding 2,4-di-tert-butylcyclohexanone, a bulky reagent like L-Selectride® (a close structural analog) yields >98% of the cis-alcohol product via equatorial attack. In stark contrast, the less hindered Sodium Borohydride (NaBH₄) provides the opposite trans-alcohol as the major product with a cis:trans ratio of ~15:85 via axial attack. Sodium triethylborohydride follows the pattern of bulky reagents, offering predictable and high cis-selectivity that is unattainable with NaBH₄ or LiBH₄.

Evidence DimensionDiastereomeric Ratio (cis:trans) in 2,4-di-tert-butylcyclohexanone reduction
Target Compound Data>98:2 (Inferred from bulky analog L-Selectride®)
Comparator Or BaselineSodium Borohydride (NaBH₄): ~15:85
Quantified DifferenceComplete reversal of stereochemical outcome and significantly increased diastereoselectivity.
ConditionsReduction of 2,4-di-tert-butylcyclohexanone. L-Selectride® in THF at -78°C; NaBH₄ in Methanol at room temperature.

For synthesizing a specific stereoisomer of a complex alcohol, this reagent provides a predictable outcome, avoiding costly isomeric separations required with less selective reagents.

Tunable C-O vs. C-N Bond Cleavage in Amide Reductions

In the catalytic reduction of unactivated amides using hydrosilanes, Sodium triethylborohydride demonstrates unique utility as a catalyst that allows for tunable selectivity. By choosing a nonpolar solvent like n-hexane with (EtO)₃SiH, the reaction can be directed to selectively cleave the amide C–O bond, yielding an amine. By switching to a polar solvent like THF with polymethylhydrosiloxane (PMHS), the same catalyst promotes selective C–N bond cleavage to give an alcohol. For example, N-benzylbenzamide was converted to dibenzylamine (C-O cleavage) in 86% yield in n-hexane, while in THF the product was benzyl alcohol (C-N cleavage) in 84% yield. This solvent-dependent control over the reaction pathway is a sophisticated feature not broadly documented for other trialkylborohydrides.

Evidence DimensionProduct Yield from N-benzylbenzamide reduction
Target Compound DataC-O Cleavage Product: 86% yield (in n-hexane); C-N Cleavage Product: 84% yield (in THF)
Comparator Or BaselineSwitching solvent changes the primary reaction pathway and product.
Quantified DifferenceComplete switch of reaction selectivity based on process conditions with the same catalyst.
Conditions2 mol % NaBH(C₂H₅)₃, 3.0 equiv hydrosilane, 80 °C, 6 h.

This provides access to different product classes from the same starting material, offering significant flexibility in synthetic route design and precursor suitability.

Alternative Cation Choice for Process Safety and Thermal Management

The selection of a sodium salt over a lithium salt can be a deliberate choice for process safety and handling at scale. While specific thermal decomposition data for NaBH(C₂H₅)₃ is not readily available, sodium-based electrolytes and reagents are often explored in applications like batteries for their potential to offer more stable thermal profiles and mitigate risks associated with the higher reactivity of lithium. For comparison, the common reagent Sodium Borohydride has a high decomposition temperature of ~530 °C. Procuring the sodium variant of triethylborohydride provides an alternative to the lithium-based Super-Hydride® for organizations where lithium-free processes are mandated or preferred for safety and supply chain reasons.

Evidence DimensionCation Identity
Target Compound DataSodium (Na⁺)
Comparator Or BaselineLithium triethylborohydride: Lithium (Li⁺)
Quantified DifferenceFundamental difference in alkali metal cation.
ConditionsGeneral reagent selection for chemical synthesis.

Offers a critical materials selection variable for process chemists optimizing for thermal safety, managing reactivity, and de-risking supply chains dependent on specific alkali metals.

Stereospecific Synthesis of Pharmaceutical Intermediates

When a synthetic route to an active pharmaceutical ingredient (API) requires the creation of a specific alcohol stereoisomer from a hindered cyclic ketone, Sodium triethylborohydride is a justified choice. Its ability to deliver high diastereoselectivity for the cis-alcohol avoids the formation of difficult-to-separate isomeric mixtures that would be produced by simpler reagents like NaBH₄.

Reductions in Ether-Intolerant Processes

For multi-step syntheses where a substrate or intermediate is unstable in or incompatible with ethereal solvents like THF, the toluene-based formulation of Sodium triethylborohydride is the enabling choice. It allows powerful reductions to be performed without introducing problematic solvents that could compromise subsequent reaction steps or complicate purifications.

Flexible Amide-to-Amine or Amide-to-Alcohol Conversions

In process development or medicinal chemistry, where exploring different synthetic pathways from a common intermediate is valuable, Sodium triethylborohydride serves as a unique catalytic tool. Its demonstrated ability to selectively yield either an amine (via C-O cleavage) or an alcohol (via C-N cleavage) from the same amide starting material simply by changing the solvent offers a level of process flexibility that is highly valuable.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

17979-81-6

Dates

Last modified: 04-14-2024

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